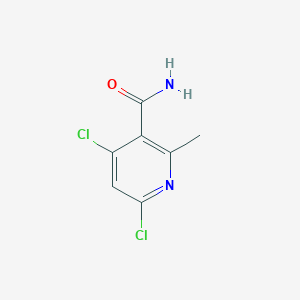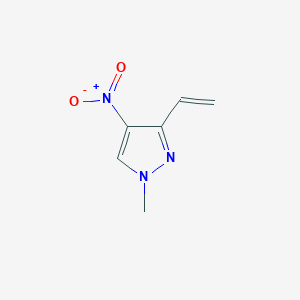
4,6-Dichloro-2-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-methylnicotinamide is a chemical compound belonging to the class of nicotinamides It is characterized by the presence of two chlorine atoms at the 4th and 6th positions and a methyl group at the 2nd position on the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-methylnicotinamide typically involves the chlorination of 2-methylnicotinamide. One common method includes the reaction of 2-methylnicotinamide with thionyl chloride (SOCl₂) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-methylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH₂) or thiourea can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Formation of substituted nicotinamides.
Oxidation Reactions: Formation of carboxylic acids.
Reduction Reactions: Formation of amines or other reduced derivatives.
Scientific Research Applications
4,6-Dichloro-2-methylnicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of various chemical products and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-methylnicotinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways and enzyme inhibition.
Comparison with Similar Compounds
4,6-Dichloro-2-methylnicotinamide can be compared with other similar compounds such as:
- 2,6-Dichloro-4-methylnicotinamide
- 4,6-Dichloro-2-methylpyrimidine
- 4,6-Dihydroxy-2-methylpyrimidine
These compounds share structural similarities but differ in their chemical properties and biological activities
Properties
Molecular Formula |
C7H6Cl2N2O |
|---|---|
Molecular Weight |
205.04 g/mol |
IUPAC Name |
4,6-dichloro-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H6Cl2N2O/c1-3-6(7(10)12)4(8)2-5(9)11-3/h2H,1H3,(H2,10,12) |
InChI Key |
KQESMGIWEHVJKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13664576.png)


